3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMX-4116 is a small molecule compound known for its role as a casein kinase 1α (CK1α) degrader. It has shown significant potential in scientific research, particularly in the study of multiple myeloma. TMX-4116 exhibits a high degradation preference for CK1α, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMX-4116 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of TMX-4116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
TMX-4116 undergoes various chemical reactions, including:
Oxidation: TMX-4116 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in TMX-4116.
Substitution: TMX-4116 can undergo substitution reactions, where specific atoms or groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions involving TMX-4116 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of TMX-4116 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
TMX-4116 has a wide range of scientific research applications, including:
Chemistry: TMX-4116 is used as a tool compound to study the degradation of CK1α and its effects on cellular processes.
Biology: In biological research, TMX-4116 is used to investigate the role of CK1α in various cellular pathways and its potential as a therapeutic target.
Medicine: TMX-4116 has shown promise in the treatment of multiple myeloma and other cancers by selectively degrading CK1α.
Industry: TMX-4116 is used in the development of new therapeutic agents and as a reference compound in drug discovery
Mechanism of Action
TMX-4116 exerts its effects by selectively degrading CK1α. The compound binds to CK1α and induces its ubiquitination and subsequent proteasomal degradation. This process disrupts the cellular functions of CK1α, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
TMX-4116 is compared with other similar compounds, such as FPFT-2216 and TMX-4100. While FPFT-2216 can degrade multiple targets, including PDE6D, IKZF1, and IKZF3, TMX-4116 is more selective for CK1α. TMX-4100, on the other hand, shows higher selectivity for degrading PDE6D .
List of Similar Compounds
- FPFT-2216
- TMX-4100
- TMX-4113
TMX-4116 stands out due to its high selectivity for CK1α, making it a valuable tool in cancer research and drug discovery .
Properties
Molecular Formula |
C17H19N5O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24) |
InChI Key |
OOIINFBRWZQRRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.